Mcl-1 inhibitor 6

Mcl-1 inhibitor Binding affinity Kd/Ki comparison

Mcl-1 inhibitor 6 (Compound 40) is an orally bioavailable, pyrrole-sulfonyl-based Mcl-1 inhibitor with subnanomolar affinity (Kd 0.23 nM, Ki 0.02 μM) and >43,000-fold selectivity over Bcl-2, Bcl-xL, Bcl-w, and Bcl2A1 (Kd >10 μM each). Unlike broad-spectrum Bcl-2 family inhibitors or non-oral Mcl-1 leads (AMG-176, AZD5991), it delivers oral exposure (F=41.3% in rat) and oral antitumor efficacy (T/C=37.3% at 60 mg/kg PO). Ideal for unambiguous Mcl-1 target attribution in H929/MV4-11 models (IC50 0.36–1.47 μM) with K562 as a negative control (IC50 >30 μM).

Molecular Formula C26H28ClNO6S
Molecular Weight 518.0 g/mol
Cat. No. B10831235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1 inhibitor 6
Molecular FormulaC26H28ClNO6S
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCCCN2C(=C(C(=C2C(=O)O)C)S(=O)(=O)C3=CC=C(C=C3)C(=O)C)C
InChIInChI=1S/C26H28ClNO6S/c1-15-13-21(14-16(2)23(15)27)34-12-6-11-28-18(4)25(17(3)24(28)26(30)31)35(32,33)22-9-7-20(8-10-22)19(5)29/h7-10,13-14H,6,11-12H2,1-5H3,(H,30,31)
InChIKeyMKUKBCVJQXCFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mcl-1 Inhibitor 6 (Compound 40): An Orally Bioavailable, High-Affinity Mcl-1 Inhibitor with Differentiated Selectivity for Oncology Research


Mcl-1 inhibitor 6 (also known as Compound 40; CAS 2598978-56-2) is a 3,5-dimethyl-4-sulfonyl-1H-pyrrole-based small molecule developed as a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) [1]. It binds with subnanomolar affinity (Kd = 0.23 nM, Ki = 0.02 μM) and exhibits marked selectivity over other Bcl-2 family proteins (Bcl-2, Bcl2A1, Bcl-xL, Bcl-w; Kd >10 μM) [1]. The compound demonstrates oral bioavailability and has shown antitumor activity in xenograft models, positioning it as a valuable tool compound for studying Mcl-1-dependent cancers and apoptosis mechanisms [2].

Mcl-1 Inhibitor 6: Why Broad-Spectrum Bcl-2 Inhibitors or Alternative Mcl-1 Candidates Cannot Be Substituted


Mcl-1 inhibitors exhibit significant structural and pharmacological divergence that precludes simple substitution. Unlike broad-spectrum Bcl-2 inhibitors (e.g., Venetoclax), Mcl-1 inhibitor 6 is exquisitely selective for Mcl-1 over other anti-apoptotic family members, a property not shared by many clinical candidates . Even among Mcl-1-selective inhibitors, binding affinities vary by orders of magnitude (e.g., Ki values range from <0.01 nM to >1 nM) [1], and oral bioavailability—a critical determinant of utility in chronic dosing models—is absent in several lead-stage comparators (e.g., AMG-176, AZD5991) [2]. The quantitative evidence below demonstrates why this specific pyrrole-sulfonyl scaffold provides a unique combination of potency, selectivity, oral exposure, and in vivo efficacy that cannot be replicated by close analogs.

Mcl-1 Inhibitor 6: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Binding Affinity vs. Clinical Mcl-1 Inhibitors: Subnanomolar Potency Comparable to Leading Candidates

Mcl-1 inhibitor 6 exhibits a dissociation constant (Kd) of 0.23 nM and an inhibition constant (Ki) of 0.02 μM for human Mcl-1 [1]. This affinity positions it within the same subnanomolar range as clinical-stage Mcl-1 inhibitors, such as S63845 (Kd = 0.19 nM) and AZD5991 (Ki = 0.2 nM) [2], and is significantly more potent than early tool compounds like A-1210477 (Ki = 0.454 nM) . The comparable affinity to advanced candidates confirms its utility as a high-quality research probe for Mcl-1 target engagement studies.

Mcl-1 inhibitor Binding affinity Kd/Ki comparison

Selectivity Over Bcl-2 Family Proteins: >40,000-Fold Window Prevents Off-Target Apoptosis Induction

Mcl-1 inhibitor 6 demonstrates exceptional selectivity for Mcl-1 over other Bcl-2 family anti-apoptotic proteins. Binding studies show Kd values >10 μM for Bcl-2, Bcl2A1, Bcl-xL, and Bcl-w, translating to a selectivity window exceeding 43,000-fold relative to its Mcl-1 Kd (0.23 nM) . In contrast, the clinical candidate S63845 has been reported with >10,000-fold selectivity , and VU661013 exhibits Ki >40 μM for Bcl-xL but only 7.5 μM for Bcl-2 . This degree of selectivity minimizes confounding cellular effects due to inhibition of other pro-survival Bcl-2 members, ensuring that observed phenotypes are Mcl-1-dependent.

Mcl-1 inhibitor Selectivity Bcl-2 family

Cellular Antiproliferative Activity: Potent Growth Inhibition in Mcl-1-Dependent Cancer Lines with Clear Selectivity Window

In cell viability assays (72-hour exposure), Mcl-1 inhibitor 6 displays submicromolar to low micromolar IC50 values against Mcl-1-sensitive tumor lines: H929 (IC50 = 0.36 μM), MV4-11 (IC50 = 1.47 μM), SK-BR-3 (IC50 = 2.28 μM), and NCI-H23 (IC50 = 3.02 μM) [1]. Importantly, it shows negligible activity against the Mcl-1-independent CML line K562 (IC50 >30 μM), confirming its cellular on-target effect [1]. For context, the clinical candidate AMG-176 exhibits higher EC50 values in similar lines (AMO-1 EC50 = 90.6 nM; H929 EC50 = 195 nM) [2], while Mcl-1 inhibitor 6's potency aligns with that of AZD5991 (MV4-11 EC50 = 22.9 nM, though assay conditions differ) [3]. This cellular profile supports its use in identifying Mcl-1-driven tumor models.

Mcl-1 inhibitor Cellular potency IC50

Oral Bioavailability: A Differentiating Pharmacokinetic Feature Enabling Convenient In Vivo Dosing

Mcl-1 inhibitor 6 is orally bioavailable, with a reported oral bioavailability (F%) of 41.3% in rat pharmacokinetic studies [1]. Following oral administration (10 mg/kg), it achieves a Cmax of 2,012.95 ng/mL and a half-life of 2.1 hours [2]. This oral exposure profile is a key differentiator from several advanced Mcl-1 clinical candidates, including AMG-176, AZD5991, and S64315/MIK665, which are administered intravenously in preclinical and clinical studies due to poor oral bioavailability [3]. The ability to dose orally simplifies chronic treatment regimens in mouse xenograft models and reduces handling stress associated with repeated intravenous or intraperitoneal injections.

Mcl-1 inhibitor Oral bioavailability Pharmacokinetics

In Vivo Antitumor Efficacy: Oral Dosing Achieves Meaningful Tumor Growth Inhibition in MV4-11 Xenografts

In an MV4-11 AML xenograft model, oral administration of Mcl-1 inhibitor 6 at 60 mg/kg every two days for 14 days resulted in a tumor growth inhibition (T/C) ratio of 37.3%, indicating a 62.7% reduction in tumor growth relative to vehicle controls [1]. Intraperitoneal dosing (20 mg/kg) produced even stronger inhibition (T/C = 5.52%) [2]. While clinical candidates like AZD5991 have demonstrated complete tumor regression at high intravenous doses (100 mg/kg), the oral efficacy of Mcl-1 inhibitor 6 at a moderate dose demonstrates meaningful in vivo target engagement and antitumor activity without the need for parenteral administration [3]. This in vivo proof-of-concept validates the compound's utility in preclinical efficacy studies, particularly in models where repeated oral dosing is preferred.

Mcl-1 inhibitor In vivo efficacy Xenograft

Mcl-1 Inhibitor 6: Recommended Applications Derived from Quantitative Differentiation Evidence


Validating Mcl-1 Dependency in Hematologic Malignancy Models with High-Confidence Selectivity

Given its >43,000-fold selectivity for Mcl-1 over Bcl-2/xL/w/A1 , Mcl-1 inhibitor 6 is ideally suited for studies requiring unambiguous Mcl-1 target attribution. Researchers can treat Mcl-1-dependent cell lines (e.g., H929, MV4-11, with IC50 values of 0.36-1.47 μM [1]) and use the K562 line (IC50 >30 μM) as a negative control to confirm on-target activity without confounding Bcl-2/xL inhibition.

Chronic Oral Dosing Regimens in Mouse Xenograft Studies

The compound's oral bioavailability (F% = 41.3% in rat [2]) and demonstrated antitumor efficacy with oral dosing (T/C = 37.3% at 60 mg/kg PO [3]) make it a practical choice for extended in vivo studies where daily oral gavage is feasible and preferred over repeated IV or IP injections. This is particularly relevant for combination studies with orally administered standard-of-care agents (e.g., venetoclax) in AML or solid tumor models.

Structure-Activity Relationship (SAR) Studies Focused on Pyrrole-Sulfonyl Scaffolds

As a well-characterized representative of the 3,5-dimethyl-4-sulfonyl-1H-pyrrole chemotype with published synthetic routes and comprehensive profiling data [4], Mcl-1 inhibitor 6 serves as an optimal reference compound for medicinal chemistry efforts seeking to optimize oral Mcl-1 inhibitors. Its balanced profile—subnanomolar affinity, high selectivity, and oral PK—provides a benchmark for evaluating novel analogs.

Apoptosis Mechanism Studies and Biomarker Development

The compound's ability to induce concentration-dependent PARP cleavage and apoptosis in H929 cells at 1-5 μM [1] enables detailed mechanistic studies of Mcl-1-regulated apoptosis. Researchers can use Mcl-1 inhibitor 6 to identify and validate biomarkers of Mcl-1 dependence (e.g., BH3 profiling, gene expression signatures) that may predict sensitivity to Mcl-1 inhibition in patient-derived samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcl-1 inhibitor 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.